2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid
CAS No.: 85531-16-4
Cat. No.: VC0121688
Molecular Formula: C23H16O8
Molecular Weight: 420.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85531-16-4 |
|---|---|
| Molecular Formula | C23H16O8 |
| Molecular Weight | 420.373 |
| IUPAC Name | 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid |
| Standard InChI | InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26) |
| Standard InChI Key | QLIHTXSJRUMQNA-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O |
Introduction
Chemical Identity and Structure
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid, also known as Acetylsalicylsalicylsalicylic Acid or 2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester, is identified by the CAS number 85531-16-4 and PubChem CID 67421543 . This compound possesses a molecular formula of C₂₃H₁₆O₈ with a molecular weight of 420.4 g/mol . Structurally, it represents a trimerization of salicylic acid moieties connected through ester linkages, with one end capped by an acetyl group.
Structural Features
The compound exhibits a unique arrangement of three benzene rings connected through ester bonds. The name itself provides insight into its structure - an acetyloxy group attached to a benzoyl unit, which is linked via an ester bond to another benzoyl unit, which in turn connects to a benzoic acid moiety through another ester bond. This creates a linear sequence of aromatic rings connected by ester functionalities, resulting in a molecule with significant complexity and potential for multiple interactions.
Structural Parameters
The three-dimensional structure of this compound reveals important characteristics about its potential reactivity and binding capabilities. The multiple aromatic rings provide rigidity to the backbone, while the ester linkages offer some degree of rotational freedom. The terminal carboxylic acid group adds a point of polarity and hydrogen-bonding capability.
Physicochemical Properties
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid exhibits physicochemical properties that reflect its complex structure and functional group arrangement. These properties are crucial for understanding its behavior in various environments and potential applications.
Computed Chemical Properties
Based on computational analyses, the following properties have been determined for this compound:
The compound's XLogP3 value of 3.8 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining some water solubility. The presence of one hydrogen bond donor (the carboxylic acid group) and eight hydrogen bond acceptors (carbonyl and ester oxygens) provides multiple sites for potential intermolecular interactions .
Structural Relationship to Other Compounds
2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid belongs to a family of compounds that share structural features with acetylsalicylic acid but exhibit increased complexity due to additional ester linkages.
Relationship to Acetylsalicylic Acid
Acetylsalicylic acid (aspirin) represents the simplest member of this family, containing a single acetylated salicylic acid unit. The compound 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid can be conceptualized as a trimer of salicylic acid units, where the first unit is acetylated, and the units are connected through ester linkages.
Related Higher-Order Derivatives
A higher-order derivative, 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid (CAS: 85539-30-6), contains an additional salicylic acid unit, resulting in a tetramer with a molecular formula of C₃₀H₂₀O₁₀ and a molecular weight of 540.48 g/mol. This compound represents a further extension of the same structural motif.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Acetylsalicylic acid (Aspirin) | 50-78-2 | C₉H₈O₄ | 180.16 |
| 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid | 85531-16-4 | C₂₃H₁₆O₈ | 420.37 |
| 2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoic acid | 85539-30-6 | C₃₀H₂₀O₁₀ | 540.48 |
This family of compounds demonstrates a systematic approach to increasing molecular complexity while maintaining the core structural features of acetylsalicylic acid.
Analytical Characterization
The identification and characterization of 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid typically involve various analytical techniques to confirm its structure and purity.
Spectroscopic Identification
The compound can be characterized using:
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Fourier Transform Infrared Spectroscopy (FTIR), which would reveal characteristic absorbance bands for the carboxylic acid, ester carbonyl, and aromatic functionalities
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Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, to confirm the structural arrangement
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Mass Spectrometry, which would provide the molecular weight and fragmentation pattern
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for purity assessment and quantification of the compound. The retention time and elution characteristics can provide additional confirmation of identity when compared with standards.
Chemical Identifiers
The following chemical identifiers are associated with 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid |
| InChI | InChI=1S/C23H16O8/c1-14(24)29-19-12-6-3-9-16(19)22(27)31-20-13-7-4-10-17(20)23(28)30-18-11-5-2-8-15(18)21(25)26/h2-13H,1H3,(H,25,26) |
| InChIKey | QLIHTXSJRUMQNA-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O |
Research Context and Significance
The compound 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid represents an interesting case study in medicinal chemistry and drug development for several reasons.
Significance in Pharmaceutical Research
This compound exemplifies the approach of molecular modification to potentially enhance or alter the pharmacological properties of a known drug (acetylsalicylic acid). Such modifications may aim to:
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Improve pharmacokinetic properties
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Reduce side effects
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Provide sustained release mechanisms
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Target specific tissues or cells
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Enhance stability in various physiological conditions
Structural Complexity and Multiple Ester Linkages
The presence of multiple ester linkages in 2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoic acid makes it an interesting subject for studies on ester hydrolysis kinetics and mechanisms. The sequential hydrolysis of these esters could release intermediates with varying biological activities, potentially resulting in complex pharmacodynamic profiles.
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